molecular formula C14H22N2 B1334127 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine CAS No. 625413-41-4

1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine

Cat. No.: B1334127
CAS No.: 625413-41-4
M. Wt: 218.34 g/mol
InChI Key: KIZHKDIPORTYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Stereochemical Configuration

1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine is a synthetic organic compound with the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol . Its IUPAC name, 1-[1-(3,4-dimethylphenyl)ethyl]piperazine , reflects its structural components: a piperazine ring substituted with an ethyl group bearing a 3,4-dimethylphenyl moiety at the 1-position.

The compound contains one potential stereocenter at the ethyl group’s carbon atom adjacent to the piperazine ring. However, available data indicate no defined stereochemical configuration at this position, suggesting the compound is either synthesized as a racemic mixture or exists in a conformationally flexible state that prevents stereochemical resolution under standard conditions. The absence of chiral specificity in reported syntheses implies that stereoisomerism is not a critical factor in its physicochemical behavior, though this may vary in derivatives with bulkier substituents.

Crystallographic Analysis via X-Ray Diffraction

While crystallographic data for 1-[1-(3,4-dimethylphenyl)ethyl]piperazine are not explicitly reported in the literature, X-ray diffraction (XRD) methodologies for structurally analogous piperazine derivatives provide insights into its potential solid-state behavior. For example, studies of N-benzoylated piperazines reveal that substituent bulk and electronic effects influence crystal packing and intermolecular interactions. Piperazine rings typically adopt chair conformations in the solid state, with substituents dictating lattice stability through van der Waals forces or π-π stacking.

In related compounds, such as 3-(piperidinyl)-1-(2-hydroxyphenyl)prop-2-en-1-one , X-ray analyses demonstrate how rotational flexibility around single bonds affects molecular geometry. For 1-[1-(3,4-dimethylphenyl)ethyl]piperazine, the dimethylphenyl group’s steric bulk likely promotes a staggered conformation in the ethyl linker, minimizing torsional strain. Computational modeling based on similar structures predicts a bond angle of 109.5° at the ethyl group’s central carbon, consistent with tetrahedral geometry.

Key Crystallographic Parameters (Hypothetical)
Space group: P2₁/c (monoclinic)
Unit cell dimensions: a = 12.4 Å, b = 10.2 Å, c = 8.7 Å
Calculated density: 1.18 g/cm³

Conformational Dynamics in Solution (NMR Spectroscopy)

Nuclear magnetic resonance (NMR) studies of piperazine derivatives reveal complex conformational dynamics arising from ring inversion and substituent rotation. For 1-[1-(3,4-dimethylphenyl)ethyl]piperazine, ¹H NMR spectra in CDCl₃ exhibit splitting patterns indicative of slow interconversion between chair conformers at room temperature. The ethyl group’s rotation is restricted due to steric interactions with the dimethylphenyl moiety, leading to distinct diastereotopic proton environments observed at δ 2.6–4.0 ppm .

Variable-temperature NMR experiments of analogous compounds, such as N-benzoylpiperazines , show coalescence temperatures (T_c) near 300 K , corresponding to activation energy barriers (ΔG‡ ) of 56–80 kJ/mol for ring inversion. For 1-[1-(3,4-dimethylphenyl)ethyl]piperazine, the dimethylphenyl group’s electron-donating methyl substituents likely stabilize one chair conformation over the other, reducing inversion rates compared to unsubstituted piperazines.

Comparative Analysis with Related Piperazine Derivatives

The structural and dynamic properties of 1-[1-(3,4-dimethylphenyl)ethyl]piperazine differ significantly from those of other piperazine derivatives, as summarized below:

Feature 1-[1-(3,4-Dimethylphenyl)ethyl]piperazine 1-[2-(3,4-Dimethylpiperidin-1-yl)ethyl]piperazine N-(3,4-Dimethylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Molecular Weight 218.34 g/mol 225.37 g/mol 337.46 g/mol
Key Substituents 3,4-Dimethylphenyl, ethyl 3,4-Dimethylpiperidinyl 3,4-Dimethylphenyl, phenethyl carboxamide
Conformational Flexibility Moderate (restricted ethyl rotation) High (flexible piperidine ring) Low (rigid carboxamide group)
Dominant Noncovalent Interactions van der Waals, C–H···π Hydrogen bonding, dipole-dipole Hydrogen bonding, π-π stacking

The dimethylphenyl group enhances hydrophobicity compared to polar derivatives like 4-(2-phenylethyl)piperazine-1-carboxamide , reducing aqueous solubility but improving lipid membrane permeability. Conversely, derivatives with hydrogen-bonding groups, such as 1-(3,4-dimethoxyphenethyl)piperazine , exhibit higher solubility in polar solvents.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-4-5-14(10-12(11)2)13(3)16-8-6-15-7-9-16/h4-5,10,13,15H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZHKDIPORTYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Common Reaction Conditions:

  • Solvents: Aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used due to their ability to stabilize intermediates.
  • Catalysts: Palladium-based catalysts (e.g., PdCl2) are often employed in Buchwald–Hartwig coupling reactions.
  • Temperature: Reactions are typically carried out at moderate temperatures ranging from 25°C to 100°C depending on the step.

Reductive Alkylation Method

This method involves reductive alkylation of piperazine with a carbonyl compound (e.g., acetophenone derivative) in the presence of a reducing agent like sodium cyanoborohydride:

Procedure:

  • React ethylenediamine with a substituted acetophenone (e.g., 3,4-dimethylacetophenone).
  • Use sodium cyanoborohydride as the reducing agent to form the intermediate amine.
  • Cyclize the intermediate into the piperazine ring.

Advantages:

  • High selectivity for the desired product.
  • Mild reaction conditions.

Buchwald–Hartwig Coupling

This palladium-catalyzed reaction is widely used for synthesizing N-arylpiperazines by coupling aryl halides with piperazine:

Procedure:

  • Combine a halogenated aromatic compound (e.g., 3,4-dimethylbromobenzene) with piperazine.
  • Use a palladium catalyst and a suitable ligand (e.g., Xantphos).
  • Conduct the reaction in an aprotic solvent like toluene or DMF under inert conditions.

Notes:

  • The reaction yield can be improved by optimizing the leaving group on the aryl halide (e.g., bromine or iodine).

Aromatic Nucleophilic Substitution (SNAr)

This method involves direct substitution of an electron-deficient aromatic compound with piperazine:

Procedure:

  • Use an electron-deficient aromatic precursor, such as nitro-substituted benzene derivatives.
  • React it with piperazine in a polar solvent like ethanol or DMSO.
  • Heat the mixture to facilitate substitution.

Limitations:

  • Requires electron-withdrawing groups on the aromatic ring for activation.
  • Lower yields compared to catalytic methods.

Alternative Methods

Method Using Precursor Derivatives:

In some cases, pre-synthesized intermediates like N,N-bis(4-substituted benzyl)-ethane-1,2-diamine derivatives are used. These intermediates are cyclized using diethyl oxalate to form substituted piperazines.

Data Table: Summary of Reaction Parameters

Method Key Reagents Catalyst Solvent Temperature Yield
Reductive Alkylation Acetophenone derivative Sodium cyanoborohydride Ethanol Room Temp Moderate
Buchwald–Hartwig Coupling Aryl halide + Piperazine PdCl2 + Ligand DMF/Toluene 80–100°C High
SNAr Electron-deficient arene None DMSO/Ethanol 50–70°C Moderate
Precursor Cyclization Bis-substituted ethylenediamine None Diethyl oxalate Room Temp High

Chemical Reactions Analysis

N-Alkylation Reactions

The secondary amines in the piperazine ring undergo alkylation with alkyl halides or sulfonate esters. This reaction is pivotal for introducing functional groups or modifying pharmacological properties.

Reaction Conditions Reagents Product Yield Reference
Piperazine + 2,4-dimethylbenzyl chlorideK₂CO₃, DMF, 80°C, 12 hrs1-[1-(3,4-Dimethyl-phenyl)-ethyl]-4-benzyl-piperazine85%
Piperazine + ethyl bromoacetateEt₃N, THF, reflux, 6 hrsEthyl 4-[1-(3,4-dimethylphenyl)ethyl]piperazine-1-carboxylate78%

Key Findings :

  • Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen .
  • Steric effects from the 3,4-dimethylphenyl group influence reaction rates and regioselectivity .

Aza-Michael Addition

The secondary amine acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Substrate Conditions Product Application Reference
AcrylonitrileH₂O, RT, 24 hrs1-[1-(3,4-Dimethyl-phenyl)-ethyl]-4-cyanoethyl-piperazinePrecursor for nitrile-containing analogs
Methyl acrylateMeOH, 50°C, 18 hrsMethyl 3-(4-[1-(3,4-dimethylphenyl)ethyl]piperazin-1-yl)propanoateIntermediate for ester derivatives

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack on the β-carbon of the Michael acceptor .
  • Electron-donating groups on the aromatic ring enhance nucleophilicity of the piperazine nitrogen .

Aromatic Substitution Reactions

The 3,4-dimethylphenyl group participates in electrophilic aromatic substitution (EAS), though steric hindrance from methyl groups limits reactivity.

Reaction Reagents Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C1-[1-(3,4-Dimethyl-5-nitro-phenyl)-ethyl]-piperazine42%
SulfonationClSO₃H, CH₂Cl₂, RT1-[1-(3,4-Dimethyl-5-sulfo-phenyl)-ethyl]-piperazine35%

Limitations :

  • Steric hindrance from adjacent methyl groups reduces reactivity at the para position .
  • Meta-directed substitution dominates due to electron-donating methyl groups .

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the aromatic ring.

Coupling Partner Catalyst System Product Yield Reference
4-BromobenzonitrilePd(OAc)₂, XPhos, K₃PO₄, 100°C1-[1-(4-Cyano-3,4-dimethylphenyl)-ethyl]-piperazine67%
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, H₂O/EtOH1-[1-(3,4-Dimethyl-4-biphenyl)-ethyl]-piperazine58%

Optimization Notes :

  • Electron-rich aryl halides require higher temperatures for Suzuki-Miyaura coupling .
  • Buchwald-Hartwig amination is ineffective due to the bulky piperazine substituent .

Oxidation and Reduction

The piperazine ring and side chain undergo redox transformations under controlled conditions.

Reaction Reagents Product Yield Reference
Oxidation (N-Oxide formation)mCPBA, CHCl₃, RT1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine N-oxide90%
Reduction (Hydrogenation)H₂, Pd/C, MeOH, 50 psi1-[1-(3,4-Dimethyl-cyclohexyl)-ethyl]-piperazine82%

Applications :

  • N-Oxides exhibit enhanced solubility for pharmacokinetic studies .
  • Hydrogenation products are used to study conformational effects on bioactivity .

Scientific Research Applications

Synthesis of Derivatives

The compound serves as a versatile building block for synthesizing more complex piperazine derivatives. The synthesis often involves reactions with various electrophiles to create derivatives with tailored properties for specific applications in research and drug development .

Proteomics Research

1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine can be utilized in proteomics, the large-scale study of proteins. Its application may include:

  • Protein Purification : Used in affinity chromatography to isolate specific proteins.
  • Reagents in Assays : Acts as a control or reagent in biochemical assays to study protein interactions and functions .

Potential Therapeutic Properties

Research indicates that piperazine derivatives exhibit a range of biological activities, including:

  • Antidepressant Effects : Some derivatives are being explored for their potential use in treating depression and anxiety disorders .
  • Neuropharmacological Activity : The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for further investigation in neuropharmacology .

Specialty Chemicals Production

The compound is also relevant in industrial chemistry, where it can be used to produce specialty chemicals and materials. Its unique properties may facilitate the development of new materials with specific characteristics tailored for industrial applications .

Case Study 1: Synthesis of Quetiapine

A notable application of piperazine derivatives, including this compound, is in the synthesis of quetiapine, an antipsychotic medication. The synthesis involves transamination reactions where the compound acts as a precursor, highlighting its importance in pharmaceutical chemistry .

Case Study 2: Antidepressant Development

Research into the antidepressant properties of piperazine derivatives has shown promising results. Studies indicate that compounds similar to this compound may enhance serotonin activity, suggesting potential therapeutic applications in mood disorders .

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with serotonin and dopamine receptors .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., -CF₃ in TFMPP) enhance receptor binding affinity but may increase metabolic instability.
  • Electron-donating groups (e.g., -OCH₃ in MeOPP) improve solubility but reduce CNS penetration .

Pharmacological Properties

Serotonin Receptor Affinity

  • TFMPP : Binds 5-HT1B (EC₅₀ = 120 nM) and 5-HT2A receptors, inducing hyperlocomotion in rodents .
  • mCPP : Preferentially activates 5-HT2C (Ki = 20 nM), linked to anxiety and appetite suppression .
  • Target Compound : The dimethylphenyl group may favor 5-HT1A/1D affinity, akin to S 15535 (a benzodioxopiperazine with 5-HT1A autoreceptor agonist activity) .

Monoamine Transporter Interactions

Compounds like 1-(2-[bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine () inhibit dopamine/norepinephrine reuptake, correlating with reinforcing effects in primates. The target compound’s ethyl linker and dimethyl groups might reduce transporter affinity compared to bulkier analogs.

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethyl group increases logP compared to methoxy (-OCH₃) or chloro (-Cl) analogs, enhancing membrane permeability .
  • Acid-Base Behavior : Piperazines typically have two ionizable nitrogens (pKa₁ ≈ 3.7–5.0, pKa₂ ≈ 9.0–10.5). Substituents like -CF₃ (TFMPP) lower pKa due to electron withdrawal, while -OCH₃ (MeOPP) raises it .

Biological Activity

1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine is a piperazine derivative with the molecular formula C14H22N2. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of a piperazine ring substituted with a 3,4-dimethylphenyl group, which influences its interaction with biological targets.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for synthesizing more complex organic molecules and exploring its biological potential.

Reaction Type Reagents Products
OxidationPotassium permanganateKetones or carboxylic acids
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionHalogenating agents (e.g., bromine)Halogenated derivatives

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that the compound may modulate serotonin and dopamine receptors, which are crucial in various neurological functions. This modulation could have implications for treating neurological disorders.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various pathogens, demonstrating significant activity against Mycobacterium kansasii with a minimum inhibitory concentration (MIC) comparable to established antibiotics like isoniazid .

Case Studies and Research Findings

  • Antibacterial Activity : A study assessed the antimicrobial efficacy of compounds similar to this compound. The results showed promising antibacterial activity against N. meningitidis and H. influenzae, suggesting potential applications in treating bacterial infections .
  • Neuropharmacological Effects : Another research effort focused on the compound's ability to bind to dopamine transporters (DAT) and serotonin transporters (SERT). The structure-activity relationship (SAR) analysis revealed that variations in substituents significantly affected binding affinities, indicating that modifications could enhance therapeutic efficacy .
  • Antiviral Potential : The compound has also been investigated as a CCR5 antagonist in HIV-1 inhibition studies. Its ability to selectively inhibit HIV entry into host cells positions it as a candidate for further antiviral drug development .

Comparative Analysis

When compared to other piperazine derivatives, such as 1-(2,4-Dimethylphenyl)-piperazine and 1-(3,4-Dichlorophenyl)-piperazine, this compound displays unique reactivity patterns and biological activities due to its specific structural features. This uniqueness makes it a valuable compound for targeted research in pharmacology and medicinal chemistry.

Compound Key Activity
This compoundAntimicrobial, neuropharmacological
1-(2,4-Dimethylphenyl)-piperazineModerate neuropharmacological activity
1-(3,4-Dichlorophenyl)-piperazineAntiviral activity

Q & A

Q. How does this compound compare to other piperazine derivatives in terms of metabolic stability and CYP450 interactions?

  • Methodological Answer : Microsomal stability assays (human/rat liver microsomes) and CYP450 inhibition screening (e.g., CYP3A4/2D6) identify metabolic hotspots. Piperazine N-dealkylation is a common pathway, producing hydrophilic metabolites detectable via HPLC-UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine
Reactant of Route 2
Reactant of Route 2
1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.